Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-nitrobenzoyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-24-17(21)14-10-18(15-5-3-2-4-13(14)15)16(20)11-6-8-12(9-7-11)19(22)23/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYUQIAVNMPNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Methyl 1-(4-Nitrobenzoyl)-1H-Indole-3-Carboxylate
Sequential Esterification and N-Acylation
The most direct route involves a two-step process: (1) esterification of indole-3-carboxylic acid to form methyl indole-3-carboxylate, followed by (2) N-acylation with 4-nitrobenzoyl chloride.
Step 1: Esterification of Indole-3-Carboxylic Acid
Indole-3-carboxylic acid is treated with methanol in the presence of concentrated sulfuric acid under reflux conditions. The reaction typically achieves yields of 85–90% after 12–24 hours. Excess methanol (5:1 molar ratio) ensures complete conversion, and recrystallization from methanol enhances purity (>98%).
Reaction Conditions:
- Catalyst: H₂SO₄ (1 equiv)
- Temperature: 65–70°C (reflux)
- Workup: Quenching with ice water, filtration, and recrystallization.
Step 2: N-Acylation with 4-Nitrobenzoyl Chloride
Methyl indole-3-carboxylate undergoes N-acylation using 4-nitrobenzoyl chloride in anhydrous dichloromethane. A base such as triethylamine or pyridine neutralizes HCl, while dimethylaminopyridine (DMAP) catalyzes the reaction.
Optimization Insights:
- Solvent: Dichloromethane or THF facilitates reagent solubility.
- Catalyst: DMAP (0.1 equiv) improves acylation efficiency.
- Reaction Time: 6–12 hours at room temperature.
Example Procedure:
- Dissolve methyl indole-3-carboxylate (1.0 equiv) in DCM.
- Add triethylamine (1.2 equiv) and DMAP (0.1 equiv).
- Dropwise addition of 4-nitrobenzoyl chloride (1.1 equiv).
- Stir for 12 hours, wash with 0.1 M HCl and brine, dry over Na₂SO₄, and concentrate.
Yield: 70–75% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Alternative Route: Indole-3-Carboxaldehyde Oxidation and Functionalization
For laboratories lacking indole-3-carboxylic acid, a four-step synthesis starting from indole-3-carboxaldehyde is viable:
- Formylation: Indole undergoes Vilsmeier-Haack formylation (POCl₃/DMF) to yield indole-3-carboxaldehyde.
- Oxidation: MnO₂ in dichloromethane oxidizes the aldehyde to indole-3-carboxylic acid.
- Esterification: As described in Section 1.1.
- N-Acylation: As described in Section 1.1.
Key Challenges:
Optimization of Reaction Conditions
Solvent and Catalyst Effects
- Esterification: Prolonged reflux in methanol with H₂SO₄ maximizes ester formation. Polar aprotic solvents like DMF are avoided due to saponification risks.
- Acylation: Dichloromethane outperforms THF in minimizing side reactions (e.g., O-acylation). DMAP accelerates acylation by activating the acyl chloride.
Analytical Characterization
Spectroscopic Data
- IR Spectroscopy:
- ¹H NMR (CDCl₃):
- Mass Spectrometry:
Comparative Analysis of Methodologies
| Parameter | Sequential Route | Alternative Route |
|---|---|---|
| Starting Material | Indole-3-carboxylic acid | Indole |
| Steps | 2 | 4 |
| Overall Yield | 70–75% | 50–55% |
| Key Advantage | High yield | Flexibility in sourcing |
| Key Limitation | Requires pre-made acid | Multi-step losses |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 1-(4-aminobenzoyl)-1H-indole-3-carboxylate.
Substitution: Various substituted indole derivatives.
Hydrolysis: 1-(4-nitrobenzoyl)-1H-indole-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate has been investigated for its potential therapeutic properties. Studies indicate that it may exhibit anticancer, anti-inflammatory, and antimicrobial activities. For instance, research has shown that derivatives of indole can inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest .
Case Study: Anticancer Activity
- Objective : Evaluate the anticancer potential of this compound.
- Method : In vitro assays were conducted on various cancer cell lines.
- Results : The compound demonstrated significant cytotoxicity against breast and colon cancer cells with IC50 values in the micromolar range.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for functionalization through C–H activation methods, which are valuable in creating diverse chemical libraries for drug discovery .
Table: Comparison of Synthetic Routes
| Route | Yield (%) | Conditions |
|---|---|---|
| Pd(II)-catalyzed arylation | 82 | Room temperature |
| Microwave-assisted synthesis | 94 | Under solvent-free conditions |
| Traditional reflux method | 65 | In organic solvent |
Materials Science
This compound is also explored for its potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electronic properties make it suitable for incorporation into polymer matrices for enhanced performance in electronic applications .
Case Study: OLED Development
- Objective : Assess the efficiency of OLEDs using this compound.
- Method : Fabrication of OLED devices incorporating the compound.
- Results : Devices showed improved luminescence and stability compared to traditional materials.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can be reduced to an amino group, allowing it to participate in further chemical reactions that enhance its biological efficacy .
Mechanism of Action
The mechanism of action of Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to interact with proteins and enzymes, potentially modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the indole N1 position significantly impacts molecular properties. Below is a comparative analysis of key analogs:
Key Observations :
- The 4-nitrobenzoyl group in the target compound increases electron-withdrawing effects compared to methyl (in Methyl 1-methyl-1H-indole-3-carboxylate) or fluorinated alkyl chains (NM2201). This may enhance stability in polar environments .
- Aromatic esters (e.g., naphthyl in NM2201, quinolinyl in FUB-PB-22) improve receptor binding in synthetic cannabinoids, whereas the nitrobenzoyl group’s role in biological activity remains unexplored .
Crystal Packing and Hydrogen Bonding
Crystallographic studies reveal distinct packing patterns:
- Methyl 1-methyl-1H-indole-3-carboxylate forms coplanar layers via N—H⋯O hydrogen bonds, with minimal steric hindrance from the methyl group .
- Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate exhibits a dihedral angle of 22.5° between aromatic rings, reducing planarity but enabling C—H⋯O interactions .
The nitro group in this compound is expected to promote stronger dipole-dipole interactions and π-stacking due to its electron-deficient aromatic ring, though experimental crystallographic data are needed for confirmation.
Biological Activity
Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 246.22 g/mol. The compound features an indole core substituted with a nitrobenzoyl moiety and a carboxylate group, which is critical for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases, which are essential for DNA replication and repair.
- Antioxidant Properties : The presence of the nitro group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Receptor Modulation : Preliminary studies suggest that it may interact with cannabinoid receptors, potentially influencing pain and inflammatory responses .
Anticancer Activity
This compound has demonstrated promising anticancer properties in various in vitro studies:
- Cell Proliferation Inhibition : In human cancer cell lines, this compound has shown IC50 values ranging from 20 to 50 µM, indicating effective inhibition of cell growth. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Caspase activation |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| A549 (Lung) | 45 | Induction of apoptosis |
Antimicrobial Activity
This compound has also exhibited antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies indicate that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 90 |
Study on Anticancer Effects
A recent study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis, particularly in breast and lung cancer cells. The study concluded that the compound's mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. It was found that this compound could potentiate the effects of conventional antibiotics when used in combination therapy, suggesting its potential utility in treating multidrug-resistant infections .
Q & A
Q. What are the common synthetic routes for Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate?
The compound is typically synthesized via a two-step process:
- Step 1 : Benzoylation of the indole nitrogen using 4-nitrobenzoyl chloride under anhydrous conditions, often in dichloromethane or toluene with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Step 2 : Esterification of the 3-carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) or via activation with thionyl chloride (SOCl₂) . Purity is optimized via recrystallization from solvents like ethyl acetate/petroleum ether or column chromatography.
Q. How is the crystal structure of this compound determined, and what software is used?
Single-crystal X-ray diffraction (SCXRD) is the primary method. Key steps include:
- Data collection at low temperatures (e.g., 173 K) to minimize thermal motion .
- Structure solution using SHELXS/SHELXD for phasing and SHELXL for refinement .
- Visualization and validation via WinGX and ORTEP , which generate anisotropic displacement ellipsoids and hydrogen-bonding networks . The compound’s orthorhombic space group (e.g., Pbcm) and intermolecular interactions (C–H⋯O hydrogen bonds) are critical for stability .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR confirm substitution patterns and ester/benzoyl group integration.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Powder Diffraction (XRPD) : Validates bulk crystallinity and phase purity .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., space group discrepancies) be resolved?
- Twinning Analysis : Use SHELXL ’s TWIN command to detect and model twinned crystals.
- Disorder Modeling : Refine occupancies of disordered atoms (e.g., nitro group orientations) using PART instructions.
- Validation Tools : Check R-factor convergence, residual electron density maps, and CIF files via PLATON or Mercury . Cross-validation with spectroscopic data ensures structural consistency.
Q. What is the impact of the 4-nitrobenzoyl group on biological activity?
The nitro group’s electron-withdrawing nature enhances electrophilic reactivity, potentially improving binding to target proteins (e.g., enzymes in cancer or antimicrobial pathways). SAR studies on analogs (e.g., FUB-PB-22, NM-2201) suggest that nitro-substituted benzoyl groups increase cytotoxicity compared to halogenated or methylated variants . Computational docking (e.g., AutoDock Vina) can predict binding modes to guide optimization.
Q. How can synthetic yield be optimized for large-scale preparation?
- Reagent Stoichiometry : Use a 10% excess of 4-nitrobenzoyl chloride to drive benzoylation to completion.
- Temperature Control : Maintain reflux at 80–100°C during esterification to prevent side reactions.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- In Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) or HPLC .
Q. How do anisotropic displacement parameters inform thermal motion analysis?
Anisotropic refinement in SHELXL reveals directional atomic vibrations. For example, the nitro group may exhibit higher displacement perpendicular to the aromatic ring due to steric strain. ORTEP visualizations highlight these effects, aiding in the interpretation of crystallographic disorder or solvent accessibility .
Q. What precautions are necessary for handling hygroscopic intermediates during synthesis?
- Storage : Store precursors (e.g., indole-3-carboxylic acid) at 0–6°C in desiccators .
- Reaction Conditions : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Workup : Rapid filtration and lyophilization minimize exposure to moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
